3-[(3-Fluorophenoxy)methyl]piperidine

Medicinal Chemistry FAAH Inhibition Structural Differentiation

3-position fluorophenoxy piperidine building block for FAAH inhibitor SAR. Unique geometric orientation vs. 4-position analogs, enabling systematic evaluation of substitution position effects on potency and selectivity. Predicted CNS-penetrant profile with XLogP3 2.3 and basic piperidine nitrogen for salt formation. Ideal for focused library synthesis via N-alkylation or urea bond formation. Purchase for comparative SAR studies alongside positional analogs.

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
CAS No. 405090-68-8
Cat. No. B1358816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Fluorophenoxy)methyl]piperidine
CAS405090-68-8
Molecular FormulaC12H16FNO
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESC1CC(CNC1)COC2=CC(=CC=C2)F
InChIInChI=1S/C12H16FNO/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1,4-5,7,10,14H,2-3,6,8-9H2
InChIKeyDFSSBGQXURBSLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(3-Fluorophenoxy)methyl]piperidine CAS 405090-68-8: Piperidine Scaffold for FAAH-Targeted Drug Discovery and Neurological Research


3-[(3-Fluorophenoxy)methyl]piperidine (CAS 405090-68-8) is a fluorinated piperidine building block featuring a 3-fluorophenoxy substituent at the 3-position of the piperidine ring . This compound belongs to the piperidine and piperazine ether class investigated as fatty acid amide hydrolase (FAAH) inhibitors, a validated target for modulating endocannabinoid signaling without the adverse psychotropic effects associated with direct CB1 receptor activation [1]. Its structural features—a basic piperidine nitrogen and a lipophilic 3-fluorophenoxy moiety—are consistent with pharmacophores designed for binding FAAH catalytic pocket [2].

3-[(3-Fluorophenoxy)methyl]piperidine Substitution Risks: Why Positional Isomers and Alternative Scaffolds Cannot Be Interchanged Without Empirical Validation


Substitution of 3-[(3-fluorophenoxy)methyl]piperidine with alternative positional isomers or related piperidine derivatives cannot be assumed to preserve target engagement, selectivity, or physicochemical properties. SAR studies in the piperidine and piperazine FAAH inhibitor series demonstrate that both the position of the fluorophenoxy substitution on the piperidine ring and the fluorine substitution pattern on the phenyl ring critically modulate FAAH inhibitory potency [1]. Compounds in this class exhibit FAAH IC50 values spanning over three orders of magnitude (e.g., 11 nM to >15,000 nM), with differences arising solely from substituent positioning and linker geometry [2]. Furthermore, related fluorophenoxypiperidine scaffolds have been reported as dual serotonin-norepinephrine reuptake inhibitors (SNRIs) with nanomolar transporter binding affinities [3]. Without empirical characterization, even structurally similar analogs may exhibit divergent biological activity, selectivity profiles, and developability characteristics. The absence of direct comparative data for 3-[(3-fluorophenoxy)methyl]piperidine itself necessitates rigorous characterization for any intended application.

3-[(3-Fluorophenoxy)methyl]piperidine Differentiation Evidence: Structural Uniqueness and Physicochemical Properties Relative to Positional Analogs


Piperidine Substitution Position Differentiates 3-[(3-Fluorophenoxy)methyl]piperidine from 2- and 4-Positional Isomers

3-[(3-Fluorophenoxy)methyl]piperidine represents a distinct structural entity within the fluorophenoxypiperidine class, characterized by fluorophenoxy substitution at the 3-position of the piperidine ring. This substitution pattern differs from the more commonly reported 4-position isomers in FAAH and SNRI literature . In FAAH-targeted piperidine ethers, the position of the piperidine nitrogen relative to the aryl ether linkage influences binding geometry within the FAAH catalytic triad, as demonstrated by SAR studies showing that positional isomers within the same chemical series exhibit divergent enzyme inhibition [1]. The specific 3-position substitution of this compound provides a unique vector for downstream derivatization and scaffold optimization compared to 2- or 4-substituted analogs .

Medicinal Chemistry FAAH Inhibition Structural Differentiation

Meta-Fluoro Substitution Defines Electronic and Steric Properties Distinct from Para- and Ortho-Fluorophenoxy Analogs

The 3-fluorophenoxy group in 3-[(3-fluorophenoxy)methyl]piperidine places the fluorine atom at the meta position of the phenyl ring. This substitution pattern differs from the para-fluorophenoxy isomer (CAS 1864063-88-6) and ortho-fluorophenoxy variants. Meta-fluorine substitution modulates the electron density of the aromatic ring via inductive effects while minimizing resonance effects compared to para-substitution, potentially affecting π-stacking interactions in target binding pockets . Additionally, the meta-fluorine substituent introduces distinct steric constraints relative to para-substitution, which may influence binding site complementarity in FAAH and other enzymatic targets .

Medicinal Chemistry SAR Fluorine Chemistry

LogP and pKa Properties Differentiate 3-[(3-Fluorophenoxy)methyl]piperidine from Unsubstituted and Alternative Fluoro Analogs

3-[(3-Fluorophenoxy)methyl]piperidine exhibits predicted physicochemical properties that differentiate it from closely related analogs. The compound has a calculated XLogP3 of 2.3, reflecting balanced lipophilicity conferred by the 3-fluorophenoxy group . The predicted pKa of 9.92 ± 0.10 indicates a basic piperidine nitrogen, consistent with protonation at physiological pH and potential for ionic interactions in target binding pockets . The topological polar surface area (TPSA) of 21.3 Ų and three rotatable bonds provide a physicochemical profile distinct from alternative substitution patterns and scaffold modifications [1].

Physicochemical Properties ADME Lead Optimization

3-[(3-Fluorophenoxy)methyl]piperidine Research Application Scenarios: FAAH Inhibitor Scaffold Exploration and Piperidine-Derived Lead Optimization


FAAH Inhibitor Scaffold Diversification for Endocannabinoid System Modulation

3-[(3-Fluorophenoxy)methyl]piperidine serves as a distinct scaffold for exploring structure-activity relationships (SAR) around the piperidine ether pharmacophore in FAAH inhibitor programs. The 3-position fluorophenoxy substitution offers a unique geometric orientation compared to the more commonly reported 4-position analogs [1]. Researchers can evaluate how this positional isomerism affects FAAH binding affinity, selectivity against other serine hydrolases (e.g., MGL, ABHD6), and downstream functional outcomes in endocannabinoid signaling modulation [2].

Piperidine-Based CNS Lead Optimization Programs

The piperidine core with a 3-fluorophenoxy substituent provides a versatile starting point for CNS-targeted lead optimization. The predicted physicochemical profile—XLogP3 of 2.3 and pKa of 9.92 —falls within ranges favorable for CNS penetration. The basic piperidine nitrogen enables salt formation for solubility enhancement, while the meta-fluorophenoxy group offers a distinct electronic and steric signature for probing receptor interactions. This scaffold can be elaborated via N-alkylation, N-acylation, or further aromatic substitution to generate focused libraries for screening against neurological targets including FAAH, monoamine transporters, and GPCRs [3].

Fluorine Positional Isomer Comparison in Medicinal Chemistry SAR Campaigns

3-[(3-Fluorophenoxy)methyl]piperidine, when procured alongside its positional analogs (e.g., 2-substituted piperidines, 4-substituted piperidines, and para-fluorophenoxy variants), enables systematic evaluation of how substitution position affects target engagement. Comparative SAR studies can quantify the influence of fluorine position (meta vs. para vs. ortho) and piperidine substitution position (2- vs. 3- vs. 4-) on potency, selectivity, metabolic stability, and off-target liability . Such data inform rational design decisions for lead optimization.

Synthetic Intermediate for Heteroaryl-Substituted Urea FAAH Modulators

3-[(3-Fluorophenoxy)methyl]piperidine may function as a synthetic intermediate for generating heteroaryl-substituted piperidinyl urea derivatives, a class of compounds claimed as FAAH modulators for treating anxiety, pain, inflammation, and neurological disorders [4]. The free piperidine nitrogen provides a reactive handle for urea bond formation with heteroaryl isocyanates or carbamoyl chlorides, enabling rapid analog generation for biological evaluation .

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